molecular formula C24H29N3O2S B12897779 N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide CAS No. 651307-56-1

N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide

Cat. No.: B12897779
CAS No.: 651307-56-1
M. Wt: 423.6 g/mol
InChI Key: SFECRHGOVPGJBB-UHFFFAOYSA-N
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Description

N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the sulfonamide group and the attachment of the 3-aminocyclohexyl and 3-phenylpropyl groups. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of functional groups within the molecule to more oxidized states.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide analogs: Compounds with slight modifications in the structure, such as different substituents on the isoquinoline ring.

    Other isoquinoline derivatives: Compounds that share the isoquinoline core but have different functional groups attached.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

651307-56-1

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

N-(3-aminocyclohexyl)-N-(3-phenylpropyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C24H29N3O2S/c25-21-11-5-12-22(17-21)27(16-6-9-19-7-2-1-3-8-19)30(28,29)24-13-4-10-20-18-26-15-14-23(20)24/h1-4,7-8,10,13-15,18,21-22H,5-6,9,11-12,16-17,25H2

InChI Key

SFECRHGOVPGJBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4)N

Origin of Product

United States

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